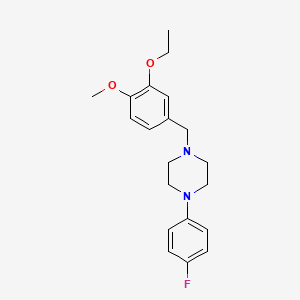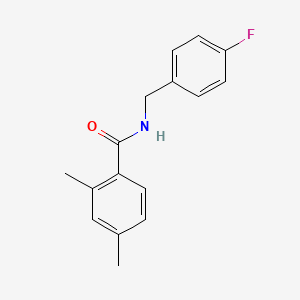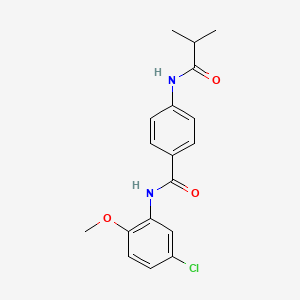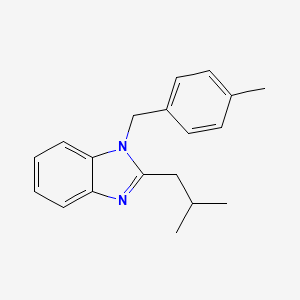
N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine” (NPPA) is a compound with the molecular formula C16H13N5O2 . It’s a potential template for drug design against chronic myelogenous leukemia (CML) .
Synthesis Analysis
The synthesis of NPPA was carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .
Molecular Structure Analysis
X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .
Chemical Reactions Analysis
The key process in the synthesis of a related compound, 5-methyl-2-nitrobenzoic acid, is the nitration of methyl 3-methylbenzoate .
Physical And Chemical Properties Analysis
NPPA is a yellow solid . It is soluble in chloroform . Its melting point is between 188-193°C .
Wissenschaftliche Forschungsanwendungen
Drug Design for Chronic Myeloid Leukemia (CML)
This compound has been identified as a potential template for drug design against CML. The synthesis and structural studies of derivatives of this compound have shown promise in interacting with protein residues fundamental in the inhibition process of CML . Molecular docking studies suggest that despite not having a more negative value than the control molecule Imatinib, it shows great potential for use in new drugs against this type of leukemia .
Synthesis of Imatinib and Its Intermediates
N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide serves as an intermediate in the synthesis of Imatinib, a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases used in the treatment of various cancers . A novel method involving this compound has been developed to synthesize Imatinib with high yield and purity .
Spectroscopic Characterization and Structural Studies
The compound’s spectroscopic and electronic properties have been extensively studied, providing insights into its structural characteristics. X-ray diffraction analysis and Hirshfeld surface studies have revealed important interactions that contribute to its potential as a pharmacological agent .
Thermal Studies
Thermal analysis of this compound and its derivatives is crucial for understanding its stability and behavior under different conditions, which is essential for its application in pharmaceuticals .
Molecular Docking for Drug Design
Molecular docking using software like Vina has been employed to study the energy affinity of this compound, which is a critical step in the drug design process. It helps in predicting how the compound interacts with enzymes and proteins related to diseases like CML .
Synthesis of Therapeutic Agents
The pyridine and pyrimidine rings present in this compound are common building blocks in the complex structures used by nature, as well as in the synthesis of various therapeutic agents with pharmacological activity .
Study of Quantitative Electrostatic Potential
Quantitative electrostatic potential studies of this compound have revealed the most positive and negative values, which are significant in understanding its interactions at the molecular level .
Research on Enzyme Kinase Inhibition
The compound’s interaction with enzyme kinase, particularly in its extended conformation within the active pocket of the enzyme, is an area of interest. This interaction is key to the inhibition process of diseases like CML .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-8-4-5-9(13(14)15)7-10(8)12-19(16,17)11-3-2-6-18-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVSULASDKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)


![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)


